molecular formula C18H19ClN4 B2761754 3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-83-3

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2761754
CAS No.: 890635-83-3
M. Wt: 326.83
InChI Key: SQYXWRXSMKNSLE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Mechanism of Action

Target of Action

The compound “3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase, thereby affecting the associated biochemical pathways .

Biochemical Pathways

The compound, being a pyrazolo[1,5-a]pyrimidine derivative, may affect several biochemical pathways. For instance, by inhibiting phosphodiesterase, it could potentially increase the levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cells, affecting various cellular processes . By inhibiting dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .

Pharmacokinetics

The lipophilicity of a drug can influence its adme properties . A drug’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it inhibits phosphodiesterase, it could lead to increased levels of cAMP or cGMP in cells, affecting various cellular processes . If it inhibits dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then reacted with 5-methylpyrazole and a suitable amine to yield the final product. The reaction conditions often include the use of catalysts such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and chlorophenyl groups contribute to its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-12-10-17(22-13-6-2-3-7-13)23-18(21-12)15(11-20-23)14-8-4-5-9-16(14)19/h4-5,8-11,13,22H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYXWRXSMKNSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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